2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and a propyl chain containing an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-diketone or its equivalent.
Attachment of the Propyl Chain: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like Selectfluor.
Formation of the Sulfonamide Group: Finally, the sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates . The fluoro group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Unique due to the presence of the fluoro group and the isoxazole ring.
N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Lacks the fluoro group, which may affect its binding affinity and stability.
2-chloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the fluoro group in this compound enhances its chemical stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYNTCJBYQOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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